molecular formula C12H10INO B1522240 4-(Benzyloxy)-3-iodopyridine CAS No. 1203499-10-8

4-(Benzyloxy)-3-iodopyridine

Cat. No.: B1522240
CAS No.: 1203499-10-8
M. Wt: 311.12 g/mol
InChI Key: RDHGYZCSPVQORM-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-iodopyridine is a useful research compound. Its molecular formula is C12H10INO and its molecular weight is 311.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Potassium Channel Activators

4-(Benzyloxy)-3-iodopyridine has been implicated in the synthesis of certain potassium channel activators. These compounds, derived from the reaction of dihydroxypyridine with various agents, demonstrated oral antihypertensive activity in spontaneously hypertensive rats (Bergmann, Eiermann, & Gericke, 1990).

Synthesis of Glyfoline

Glyfoline, a potential anticancer agent, was synthesized using 4-benzyloxy-3-iodopyridine. This process involved a series of steps including N-methylation, selective de-O-methylation, and debenzylation (Su, Dziewiszek, & Wu, 1991).

Aromatic Photosubstitution

Research into the photoreaction of iodopyridines, including 4-iodopyridine, with substituted benzenes, explored the formation of reactive entities. This study contributed to a better understanding of radical reactions and pyridyl cation intermediates in aromatic photosubstitution (Ohkura, Terashima, Kanaoka, & Seki, 1993).

Luminescent Properties in Lanthanide Coordination

4-Benzyloxy-3-iodopyridine derivatives were used in synthesizing lanthanide coordination compounds. These studies aimed to investigate the influence of electron-withdrawing and electron-donating groups on the photophysical properties of these compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Trifluoromethyl-Substituted Pyridines

The conversion of iodopyridines, including 4-iodopyridine, to trifluoromethyl-substituted pyridines was achieved through a displacement reaction. This method extended to pyridine series and explored the yield variations based on different starting materials (Cottet & Schlosser, 2002).

Dye-Sensitized Solar Cells

In the context of dye-sensitized solar cells, studies involving 4-tert-butylpyridine, which shares a similar structure with this compound, highlighted its effect on the performance of these cells. This research provided insights into the interaction of pyridine derivatives with redox electrolytes (Boschloo, Häggman, & Hagfeldt, 2006).

Synthesis of HIV-1 Inhibitors

Research on 3-iodo-4-aryloxypyridinones, related in structure to this compound, led to the development of potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. This work contributed to the ongoing search for effective treatments for HIV (Benjahad, Guillemont, Andries, Nguyen, & Grierson, 2003).

Properties

IUPAC Name

3-iodo-4-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHGYZCSPVQORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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